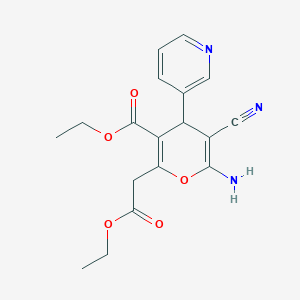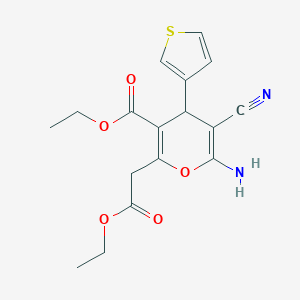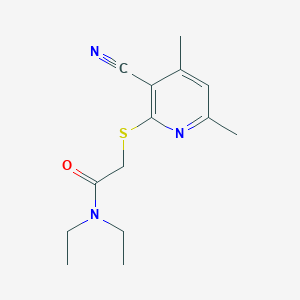![molecular formula C27H29N3OS B433476 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone CAS No. 340817-96-1](/img/structure/B433476.png)
1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone is a complex organic compound with the molecular formula C27H29N3OS . This compound is characterized by its adamantyl group, a unique structure that contributes to its stability and reactivity. The presence of the thieno[2,3-b]quinoline moiety and the pyridinyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone involves multiple steps, typically starting with the preparation of the thieno[2,3-b]quinoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The adamantyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the pyridinyl group through a nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways involved in diseases such as cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the thieno[2,3-b]quinoline and pyridinyl groups facilitate binding to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]methanone stands out due to its unique combination of structural features:
Adamantyl Group: Provides enhanced stability and membrane permeability.
Thieno[2,3-b]quinoline Core: Contributes to the compound’s reactivity and binding affinity.
Pyridinyl Group: Enhances the compound’s ability to interact with biological targets.
Similar compounds include:
- 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydroquinolin-2-yl]methanone
- 1-Adamantyl[3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]ethanone .
These compounds share structural similarities but differ in specific functional groups or substituents, which can influence their chemical properties and applications.
Propiedades
IUPAC Name |
1-adamantyl-(3-amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3OS/c28-23-22-21(18-4-3-7-29-14-18)19-5-1-2-6-20(19)30-26(22)32-24(23)25(31)27-11-15-8-16(12-27)10-17(9-15)13-27/h3-4,7,14-17H,1-2,5-6,8-13,28H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPNKHHESZAFSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C45CC6CC(C4)CC(C6)C5)N)C7=CN=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[3-cyano-4-(4-methoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B433393.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B433395.png)


![Ethyl 6-[(2-chlorobenzyl)sulfanyl]-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B433405.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433409.png)
![2-amino-3-nitro-4-(4-methoxyphenyl)-7-methyl-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B433414.png)
![2-amino-3-nitro-4-(3-methoxyphenyl)-7-methyl-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B433416.png)
![2-amino-4-(2-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one](/img/structure/B433418.png)
![2-amino-3-nitro-4-(2-methoxyphenyl)-7-methyl-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B433419.png)
![6-Amino-3-tert-butyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433425.png)

![6-Amino-4-(3-methyl-2-thienyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433431.png)
